3,3'-Diethyloxacarbocyanine iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N2O2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZZUEJIOKEFFZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37069-75-3 (Parent) | |

| Record name | 3,3'-Diethyloxacarbocyanine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30883601 | |

| Record name | Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905-96-4 | |

| Record name | 3,3′-Diethyloxacarbocyanine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Diethyloxacarbocyanine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2-[3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl]benzoxazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3,3'-Diethyloxacarbocyanine Iodide (DiOC2(3))

Introduction

3,3'-Diethyloxacarbocyanine iodide, commonly referred to as DiOC₂(3), is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family.[1] It is a powerful tool in cellular biology, microbiology, and drug discovery, primarily utilized for the dynamic measurement of membrane potential (ΔΨ) across both prokaryotic and eukaryotic cell membranes.[2][3] Its utility stems from a unique concentration-dependent fluorescence shift, which allows for ratiometric analysis of cellular energization states.[4][5] Beyond its function as a potentiometric probe, DiOC₂(3) also exhibits a distinct inhibitory effect on cellular respiration, a crucial aspect for researchers to consider during experimental design and data interpretation. This guide provides a comprehensive overview of the core mechanisms of action of DiOC₂(3), its application in experimental protocols, and its secondary effects on cellular metabolism.

Chemical and Spectral Properties

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₁IN₂O₂ | [4] |

| Molecular Weight | 460.31 g/mol | [4][6] |

| Appearance | Dark red/orange solid | [3][4] |

| Solubility | DMSO, Methanol, DMF | [3][4] |

| Excitation (Monomer) | ~482 nm | [4] |

| Emission (Monomer) | ~497 nm (Green) | [4] |

| Emission (Aggregate) | ~600-670 nm (Red) | [2][5] |

Part 1: Core Mechanism as a Potentiometric Probe

The primary application of DiOC₂(3) is to report on the electrical potential difference across a cell membrane. This function is governed by the principles of the Nernst equation, where the dye's positive charge drives its accumulation into cells with a negative-inside membrane potential, a characteristic of viable, respiring cells.[7][8]

Electrophoretic Accumulation

As a monovalent cation, DiOC₂(3) passively diffuses across cellular membranes.[4] In the presence of a significant interior-negative membrane potential (e.g., -50 mV to -120 mV in bacteria), the dye is electrophoretically driven into the cytoplasm or, in eukaryotes, into the mitochondrial matrix.[5][8][9] This accumulation is a dynamic process; the intracellular concentration of DiOC₂(3) is directly proportional to the magnitude of the membrane potential. Cells with a higher ΔΨ will accumulate more dye. Conversely, depolarization of the membrane, caused by cellular stress, antimicrobial agents, or protonophores like carbonyl cyanide m-chlorophenyl hydrazone (CCCP), leads to the release of the dye back into the extracellular medium.[9][10][11]

Concentration-Dependent Fluorescence Shift

The key to DiOC₂(3)'s utility as a ratiometric probe lies in its spectral properties, which are dependent on its concentration.[12]

-

Low Concentrations (Green Fluorescence): At low intracellular concentrations, typical of depolarized or dead cells, DiOC₂(3) exists in a monomeric state. When excited by blue light (typically a 488 nm laser), it emits green fluorescence (~500-530 nm).[5][13] This green signal is present in all stained cells, regardless of their energetic state, and its intensity is largely proportional to cell size.[5]

-

High Concentrations (Red Fluorescence): In healthy, energized cells with a high membrane potential, the intracellular concentration of DiOC₂(3) increases significantly. This forces the dye molecules to self-associate, forming aggregates or "J-aggregates".[5][9] This aggregation process causes a significant shift in the dye's fluorescence emission to the red spectrum (~600-670 nm).[2][5] Therefore, a strong red fluorescence signal is indicative of a highly polarized membrane.[10][14]

This dual-emission property is the foundation of ratiometric analysis. By calculating the ratio of red to green fluorescence intensity for each cell, a measure of membrane potential can be obtained that is largely independent of cell size and dye concentration, providing a more accurate and precise assessment than single-wavelength measurements.[5]

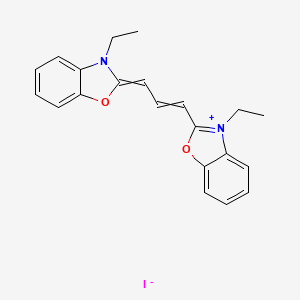

Caption: Mechanism of DiOC₂(3) as a ratiometric membrane potential probe.

Part 2: Secondary Mechanism as a Respiratory Chain Inhibitor

While invaluable as a potentiometric dye, it is critical for researchers to recognize that DiOC₂(3) is not metabolically inert. It functions as a specific inhibitor of the electron transport chain (ETC), an action that can influence the very parameter it is designed to measure, particularly during long-term incubations or at high concentrations.

Inhibition of Complex I (NADH:Ubiquinone Oxidoreductase)

Multiple studies have demonstrated that DiOC₂(3) and related oxacarbocyanine dyes are inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in both mitochondrial and bacterial respiratory chains.[2][15] The inhibition occurs at the segment of the respiratory chain between NADH and ubiquinone.[15] This blockage prevents the oxidation of NADH and the subsequent transfer of electrons to ubiquinone, thereby disrupting the proton pumping activity of Complex I and hindering the generation of the proton motive force.[16]

The inhibitory potency of DiOC₂(3) on bovine heart mitochondrial NADH oxidase has been quantified with an IC₅₀ value of approximately 9 µM.[2][15] This concentration is within the range sometimes used for staining, highlighting the potential for experimental artifacts if not carefully controlled. Inhibition of Complex I by DiOC₂(3) is mechanistically similar to the action of rotenone, a classic Complex I inhibitor.[15][17]

Caption: DiOC₂(3) inhibits Complex I of the electron transport chain.

Implications for Experimental Design

The inhibitory action of DiOC₂(3) has several important consequences:

-

Time-Dependent Depolarization: Prolonged exposure to DiOC₂(3) can lead to a gradual decrease in membrane potential due to the inhibition of respiration. This makes it a "slow-response" dye, and measurements should ideally be taken within a short, optimized time window.[4]

-

Concentration Effects: The concentration of DiOC₂(3) used must be carefully titrated. While higher concentrations are needed to achieve the red fluorescent aggregates, excessively high levels can rapidly inhibit respiration and collapse the membrane potential, confounding the results.[15]

-

Cellular Toxicity: Like many ETC inhibitors, DiOC₂(3) can be cytotoxic over time, as it disrupts ATP synthesis and can lead to the production of reactive oxygen species (ROS).[18][19]

Part 3: Experimental Protocols and Considerations

The following protocols provide a framework for using DiOC₂(3). They must be optimized for the specific cell type and experimental conditions.

Ratiometric Analysis of Bacterial Membrane Potential by Flow Cytometry

This protocol is designed to assess the effect of an antimicrobial compound on the membrane potential of a bacterial population.

Self-Validating System: The protocol includes untreated controls (high ΔΨ), CCCP-treated controls (fully depolarized), and experimental samples. A successful experiment will show distinct green (CCCP) and red/green (untreated) populations, validating the dye's responsiveness.

Methodology:

-

Culture Preparation: Grow bacteria to the mid-exponential phase (OD₆₀₀ of 0.5 ± 0.1).[12]

-

Cell Preparation:

-

Harvest cells by centrifugation (e.g., 2,400 x g for 10 min).[12]

-

Resuspend the pellet in a suitable buffer (e.g., PBS with 20 mM glucose).[20] Adjust cell density to ~10⁶ cells/mL.

-

For Gram-negative bacteria: To facilitate dye entry across the outer membrane, a permeabilization step is often required. Incubate cells with 10 mM EDTA for 5 minutes at room temperature, followed by a wash step to remove the EDTA.[12][21] This step is crucial for obtaining a robust signal but should be optimized to minimize cell damage.[12]

-

-

Control Preparation: Prepare three sets of tubes:

-

Negative Control (Untreated): Bacterial suspension with vehicle (e.g., DMSO).

-

Positive Control (Depolarized): Bacterial suspension with a protonophore such as CCCP (final concentration 5-10 µM) to dissipate the membrane potential.[9][12] Incubate for 5-10 minutes.

-

Experimental Sample: Bacterial suspension with the test compound at the desired concentration.

-

-

Staining: Add DiOC₂(3) stock solution (in DMSO) to all tubes to a final concentration of 30 µM.[5][12] Incubate in the dark at room temperature for 5-15 minutes.[20][22]

-

Flow Cytometry Analysis:

-

Analyze samples on a flow cytometer equipped with a 488 nm laser.

-

Collect green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter) and red fluorescence in the FL3 channel (e.g., >600 nm longpass filter).[5]

-

Gate on the bacterial population using forward and side scatter.

-

Visualize the data on a two-parameter plot of red vs. green fluorescence. Healthy, polarized cells will shift towards higher red fluorescence.

-

-

Data Analysis: Calculate the ratio of red fluorescence to green fluorescence for each event. A decrease in this ratio in the experimental sample compared to the untreated control indicates membrane depolarization.[5]

Workflow for Bacterial Membrane Potential Assay

Caption: Experimental workflow for bacterial membrane potential analysis using DiOC₂(3).

Conclusion

This compound (DiOC₂(3)) is a potent and widely used tool for assessing cellular vitality and function through the measurement of membrane potential. Its core mechanism relies on its cationic nature, leading to accumulation in energized cells, and a subsequent concentration-dependent fluorescence shift from green to red, which enables robust ratiometric analysis. However, as a Senior Application Scientist, I must emphasize the importance of understanding its secondary mechanism: the inhibition of respiratory Complex I. This dual role necessitates careful experimental design, including the use of appropriate controls, optimized dye concentrations, and defined incubation times to ensure that the data accurately reflects the physiological state of the cells rather than an artifact of the probe itself. By acknowledging both the potentiometric and inhibitory properties of DiOC₂(3), researchers can harness its full potential for insightful and reliable results in their studies.

References

-

Novo, D., Perlmutter, N. G., Hunt, R. H., & Shapiro, H. M. (1999). Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique. Cytometry, 35(1), 55–63. Retrieved from [Link][5]

-

Hudson, L. L., Siegele, D. A., & Lockless, S. L. (2020). Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. ResearchGate. Retrieved from [Link][10]

-

Gentry, D. R., Wilding, I., Johnson, J. M., Moy, T. I., & Perfect, J. R. (2010). A rapid microtiter plate assay for measuring the effect of compounds on Staphylococcus aureus membrane potential. Journal of Microbiological Methods, 83(2), 254–256. Retrieved from [Link][23]

-

Hudson, L. L., Siegele, D. A., & Lockless, S. L. (2020). Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. Applied and Environmental Microbiology, 86(17), e00863-20. Retrieved from [Link][12]

-

Degli Esposti, M., & Ghelli, A. (1993). Inhibition of mitochondrial and Paracoccus denitrificans NADH-ubiquinone reductase by oxacarbocyanine dyes. A structure-activity study. The Journal of Biological Chemistry, 268(15), 10823–10829. Retrieved from [Link][15]

-

Lamsa, A., & Pogliano, K. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv. Retrieved from [Link][21]

-

Lamsa, A., & Pogliano, K. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology Society. Retrieved from [Link][24]

-

Gentry, D. R., et al. (2010). A rapid microtiter plate assay for measuring the effect of compounds on Staphylococcus aureus membrane potential. ResearchGate. Retrieved from [Link][22]

-

Fiedler, S., et al. (2015). Flow cytometric evaluation of physico-chemical impact on Gram-positive and Gram-negative bacteria. Frontiers in Microbiology. Retrieved from [Link][20]

-

Lamsa, A., et al. (2012). Membrane activity profiling of small molecule B. subtilis growth inhibitors utilizing novel duel-dye fluorescence assay. PMC. Retrieved from [Link][13]

-

Lee, C. F., et al. (2023). Membrane Potential-Dependent Uptake of Cationic Oligoimidazolium Mediates Bacterial DNA Damage and Death. Antimicrobial Agents and Chemotherapy. Retrieved from [Link][7]

-

Kirchhoff, C., & Cypionka, H. (2017). DiOC2(3)-uptake at different energetic states. ResearchGate. Retrieved from [Link][14]

-

Shapiro, H. M. (2005). Multiparameter Flow Cytometry of Bacteria. ResearchGate. Retrieved from [Link][25]

-

Sims, P. J., et al. (1974). Studies on the mechanism by which cyanine dyes measure membrane potential in red blood cells and phosphatidylcholine vesicles. ResearchGate. Retrieved from [Link][11]

-

Johnson, L. V., Walsh, M. L., & Chen, L. B. (1980). Monitoring of relative mitochondrial membrane potential in living cells by fluorescence microscopy. ResearchGate. Retrieved from [Link][8]

-

Sancho, P., et al. (2016). (A) Membrane potential study through DIOC2(3) staining in all the cell types upon etoposide treatment. ResearchGate. Retrieved from [Link][26]

-

Chang, C. C., et al. (2007). Analysis of mitochondrial membrane potential in the cells by microchip flow cytometry. ResearchGate. Retrieved from [Link][27]

-

Schuler, F., et al. (1999). Three Classes of Inhibitors Share a Common Binding Domain in Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase). Semantic Scholar. Retrieved from [Link][16]

-

Waclawska-Hryncewicz, M., et al. (2022). How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements. MDPI. Retrieved from [Link][17]

-

Galkin, A., & Moncada, S. (2006). The inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) by Zn2+. The Journal of Biological Chemistry, 281(46), 34915–34922. Retrieved from [Link][28]

-

Medico-Pedia. (2019). Reduced State Of The Respiratory Chain Carriers (Inhibition Of Electron Transport Chain). Retrieved from [Link]

-

Goretzki, B., et al. (2022). Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines. Frontiers in Cell and Developmental Biology, 10, 1011639. Retrieved from [Link][19]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. adipogen.com [adipogen.com]

- 4. biotium.com [biotium.com]

- 5. Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C21H21IN2O2 | CID 6538326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Membrane activity profiling of small molecule B. subtilis growth inhibitors utilizing novel duel-dye fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of mitochondrial and Paracoccus denitrificans NADH-ubiquinone reductase by oxacarbocyanine dyes. A structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Flow cytometric evaluation of physico-chemical impact on Gram-positive and Gram-negative bacteria [frontiersin.org]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. A rapid microtiter plate assay for measuring the effect of compounds on Staphylococcus aureus membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. microbiologyresearch.org [microbiologyresearch.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. The inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) by Zn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

3,3'-Diethyloxacarbocyanine iodide spectral properties

An In-depth Technical Guide to the Spectral Properties and Application of 3,3'-Diethyloxacarbocyanine Iodide (DiOC2(3))

Introduction: Unveiling the Potential of DiOC2(3)

This compound, commonly known as DiOC₂(3), is a cationic, lipophilic fluorescent dye that has become an indispensable tool for investigating cellular physiology. Its primary utility lies in the dynamic assessment of membrane potential (ΔΨ), a critical parameter in cellular health, function, and viability. This guide provides a comprehensive overview of the core spectral properties of DiOC₂(3), the mechanism underpinning its function as a potentiometric probe, and a detailed protocol for its application in microbiological research.

The unique power of DiOC₂(3) stems from its ability to report changes in membrane potential through a distinct, ratiometric fluorescence shift.[1][2] In cells with low membrane potential, the dye exists as a monomer and emits green fluorescence.[1][2] However, in healthy, energized cells with a high interior-negative membrane potential (hyperpolarization), the cationic dye accumulates within the cytoplasm.[2][3] This increased intracellular concentration forces the dye molecules to self-associate into aggregates, causing a spectral shift to red fluorescence emission.[1][2][3] This dual-emission property allows for a ratiometric analysis (red/green fluorescence), which provides a robust and internally controlled measurement that is largely independent of cell size or dye concentration variations.[4]

Core Spectral and Physicochemical Properties

The functionality of DiOC₂(3) is dictated by its fundamental photophysical and chemical characteristics. Understanding these properties is essential for designing and interpreting experiments accurately.

| Property | Value | Source |

| Chemical Name | 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-benzoxazolium, monoiodide | [5] |

| Molecular Formula | C₂₁H₂₁IN₂O₂ | [1][5] |

| Molecular Weight | 460.31 g/mol | [1] |

| CAS Number | 905-96-4 | [1][5] |

| Excitation Max (Monomer) | ~482 nm (in MeOH) | [1][6] |

| Emission Max (Monomer) | ~497-500 nm (Green) | [1][6] |

| Emission Max (Aggregate) | ~620-670 nm (Red) | [5][7] |

| Molar Extinction Coefficient | 165,000 cm⁻¹M⁻¹ (in MeOH) | [6] |

| Quantum Yield | 0.04 (in MeOH) | [2][6] |

| Solubility | Soluble in DMSO and DMF; slightly soluble in water | [1][5] |

The Mechanism of Potentiometric Ratiometry

The ability of DiOC₂(3) to measure membrane potential is a direct consequence of the Nernst potential, which dictates the distribution of ions—and charged molecules like DiOC₂(3)—across a selectively permeable membrane.

-

Cellular Entry: As a lipophilic cation, DiOC₂(3) passively diffuses across the cell membrane.

-

Accumulation in Hyperpolarized Cells: Healthy cells, particularly bacteria and mitochondria, maintain a significant negative charge on the interior of their cytoplasmic membrane.[8][9][10] This electrochemical gradient drives the accumulation of the positively charged DiOC₂(3) inside the cell.

-

Monomer vs. Aggregate Formation:

-

Depolarized State: In cells with a compromised or low membrane potential, there is no strong driving force for dye accumulation. DiOC₂(3) remains at a low concentration in the cytoplasm, existing as monomers that fluoresce green upon excitation (typically with a 488 nm laser).[2][3]

-

Hyperpolarized State: In energized cells, the high interior-negative potential leads to a significant increase in the intracellular DiOC₂(3) concentration.[2][3] This high concentration promotes the formation of J-aggregates through dye stacking.[2] This aggregation phenomenon alters the electronic properties of the fluorophore, causing a substantial red-shift in its emission spectrum.[1][2][11]

-

-

Ratiometric Detection: By simultaneously measuring the fluorescence intensity in both the green (e.g., ~530 nm) and red (e.g., >600 nm) channels, a ratio of red-to-green fluorescence can be calculated.[4] A high red/green ratio indicates a high membrane potential (hyperpolarization), while a low ratio signifies a low membrane potential (depolarization).[4] This ratiometric approach is powerful because it normalizes for variations in cell size and dye loading, providing a more accurate and reliable measure of the membrane's energetic state than single-wavelength intensity measurements.[4]

Experimental Protocol: Assessing Bacterial Membrane Potential by Flow Cytometry

This protocol provides a robust method for measuring changes in bacterial membrane potential, a common application in antibiotic research and bacterial physiology studies. The causality for each step is explained to ensure scientific integrity.

I. Materials and Reagents

-

Bacterial Culture: Mid-log phase culture of the bacterium of interest (e.g., Staphylococcus aureus, Escherichia coli).

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.22 µm membrane.[12]

-

DiOC₂(3) Stock Solution: 3 mM DiOC₂(3) in DMSO. Store protected from light.[12]

-

CCCP Stock Solution: Carbonyl cyanide 3-chlorophenylhydrazone (CCCP), 500 µM in DMSO.[12] CCCP is a proton ionophore that dissipates the proton motive force, serving as a crucial experimental control for complete membrane depolarization.[2][12]

-

Flow Cytometry Tubes

II. Experimental Workflow

III. Step-by-Step Methodology

-

Cell Preparation: a. Culture bacteria to the mid-logarithmic growth phase. b. Harvest the cells by centrifugation (e.g., 4,000 rpm for 5 minutes).[12] c. Wash the cell pellet twice with an equal volume of filtered PBS to remove residual culture medium.[12] d. Resuspend the final pellet in filtered PBS to a concentration of approximately 1 x 10⁶ cells/mL.[12] The use of filtered buffer is critical to reduce background noise during flow cytometry.

-

Sample Setup: a. Aliquot 500 µL of the bacterial suspension into three separate flow cytometry tubes.[12] b. Tube 1 (Test Sample): This will be your experimental sample. c. Tube 2 (Depolarized Control): Add CCCP to a final concentration of 5-25 µM.[12] This sample establishes the baseline red/green ratio for a fully depolarized cell population. d. Tube 3 (Unstained Control): This sample contains only cells in PBS and is used to set the forward scatter (FSC) and side scatter (SSC) parameters on the flow cytometer to properly gate the bacterial population and to define background fluorescence.[12]

-

Staining: a. To Tubes 1 and 2, add DiOC₂(3) stock solution to a final concentration of 3-30 µM.[4][12] The optimal concentration can be species-dependent and may require titration. b. Mix gently by vortexing or flicking the tubes. c. Incubate all tubes at room temperature for 30 minutes, protected from light.[12] The signal intensity increases over this period.[12]

-

Flow Cytometry Acquisition: a. Set up the flow cytometer with a 488 nm excitation laser. b. Use the unstained control (Tube 3) to adjust FSC and SSC voltages to place the bacterial population on scale and to set a gate (R1) around it. c. Use the depolarized control (Tube 2) to adjust the photomultiplier tube (PMT) voltages for the green (e.g., FITC channel, ~530/30 nm) and red (e.g., PE-Texas Red channel, >610 nm) detectors so that the green and red fluorescence mean intensities are approximately equal.[12] This step is crucial for establishing a well-defined ratiometric scale. d. Record data for all samples, collecting FSC, SSC, green fluorescence, and red fluorescence for at least 10,000 events within the bacterial gate (R1).

IV. Data Analysis and Interpretation

-

For each sample, create a dot plot of red fluorescence versus green fluorescence for the gated bacterial population.

-

Calculate the mean fluorescence intensity (MFI) for both the red and green channels for each sample.

-

The key metric is the ratio of Red MFI / Green MFI.[12]

-

Interpretation: A significant increase in the red/green ratio in the test sample compared to the depolarized CCCP control indicates a healthy, polarized membrane. A ratio similar to the CCCP control suggests membrane depolarization.

Trustworthiness: Self-Validating Systems and Critical Considerations

-

The CCCP Control is Non-Negotiable: The depolarized control is the cornerstone of this assay. It provides a biological baseline that validates the dye's response and allows for meaningful comparisons between experimental conditions. Without it, a low fluorescence signal could be misinterpreted as depolarization when it might actually be due to poor dye loading or other artifacts.

-

Challenges with Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria can impede the uptake of DiOC₂(3), leading to low signal-to-noise ratios.[11][13] In such cases, a brief pre-treatment with a chelating agent like EDTA can be employed to permeabilize the outer membrane, allowing the dye to more accurately report the potential across the inner cytoplasmic membrane.[13] However, this must be carefully optimized as EDTA treatment itself can affect cell viability.

-

Dye Toxicity: DiOC₂(3) and CCCP are metabolic inhibitors.[2][12] The staining and analysis window should be kept as brief as possible, as prolonged exposure will render the cells non-culturable.[12] This assay is an endpoint measurement of the energetic state at a specific time.

Conclusion

This compound is a powerful and versatile probe for the quantitative assessment of membrane potential. Its unique concentration-dependent spectral shift from green to red fluorescence provides a foundation for robust ratiometric analysis. By employing carefully controlled experimental designs, such as the flow cytometry protocol detailed here, researchers can gain critical insights into the physiological state of bacteria and the mitochondrial function of eukaryotic cells. The proper application of controls and an understanding of the dye's mechanism are paramount to generating accurate, reproducible, and trustworthy data in the fields of microbiology, cell biology, and drug discovery.

References

-

Stokes, J. M., et al. (2020). Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. mSphere, 5(4), e00544-20. Retrieved from [Link]

-

Kato, S., et al. (2010). Effects of DNA on the optical properties of cyanine dyes. Conference Paper. ResearchGate. Retrieved from [Link]

-

Das, B., & Das, D. B. (2015). Detection of Membrane Potential in Mycobacterium tuberculosis. Bio-protocol, 5(20), e1622. Retrieved from [Link]

-

Novo, D., Perlmutter, N. G., Hunt, R. H., & Shapiro, H. M. (1999). Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique. Cytometry, 35(1), 55–63. Retrieved from [Link]

-

Farha, M. A., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv. Retrieved from [Link]

-

Mason, J. C. (2007). 3,3′‐Diethyloxacarbocyanine iodide (DOC2(3)). In Fluorescent and Luminescent Probes for Biological Activity. ResearchGate. Retrieved from [Link]

-

Jose, J., et al. (2021). Unveiling the Modes of Action of a Recombinant Antimicrobial Peptide, Hepcidin (rGf-Hep), from Gerres filamentosus Against Pathogenic Vibrios. ResearchGate. Retrieved from [Link]

-

Kirchhoff, C., & Cypionka, H. (2017). Boosted Membrane Potential as Bioenergetic Response to Anoxia in Dinoroseobacter shibae. ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Nitric oxide synthase is a key determinant of persistent Staphylococcus aureus infection by modulating membrane potential and autolysis. ResearchGate. Retrieved from [Link]

-

Gentry, D. R., et al. (2013). Membrane activity profiling of small molecule B. subtilis growth inhibitors utilizing novel duel-dye fluorescence assay. PMC. Retrieved from [Link]

-

Interchim. (n.d.). DiO dyes Technical Sheet. Retrieved from [Link]

-

Wang, H., et al. (2020). Self‐reporting fluorescence deciphers the antibacterial nature of cationic amphiphiles: Monomer or aggregate?. Aggregate, 2(2), e30. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2024). Action potential. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Quercetin Enhances the Antibacterial Activity of Polymyxin E Against MCR-1-Positive Bacteria by Inhibiting the Biological Functions of the Cell Membrane. ResearchGate. Retrieved from [Link]

-

Vadukul, P. (2023). The Action Potential. TeachMePhysiology. Retrieved from [Link]

-

Jensen, M. B. (n.d.). Neuron action potential mechanism. Khan Academy. Retrieved from [Link]

-

Lumen Learning. (n.d.). The Action Potential. Anatomy and Physiology I. Retrieved from [Link]

-

Chudler, E. H. (n.d.). Action Potential. Neuroscience for Kids. Retrieved from [Link]

Sources

- 1. biotium.com [biotium.com]

- 2. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. interchim.fr [interchim.fr]

- 7. researchgate.net [researchgate.net]

- 8. Action potential - Wikipedia [en.wikipedia.org]

- 9. teachmephysiology.com [teachmephysiology.com]

- 10. The Action Potential | Anatomy and Physiology I [courses.lumenlearning.com]

- 11. researchgate.net [researchgate.net]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3,3'-Diethyloxacarbocyanine Iodide (DiOC2(3)): Principles and Applications in Membrane Potential Analysis

This guide provides an in-depth exploration of 3,3'-Diethyloxacarbocyanine iodide, commonly known as DiOC2(3), a versatile and powerful fluorescent probe. Designed for researchers, scientists, and drug development professionals, this document details the dye's mechanism of action, provides validated experimental protocols, and offers insights into data interpretation for the accurate assessment of cellular and mitochondrial membrane potential.

Introduction: The Significance of a Ratiometric Probe

This compound is a lipophilic, cationic cyanine dye widely employed in cellular biology to measure membrane potential.[1][2][3] Its primary value lies in its ability to report changes in membrane potential ratiometrically. Unlike probes that exhibit only a change in fluorescence intensity, DiOC2(3) undergoes a distinct, concentration-dependent fluorescence emission shift from green to red.[2] This property allows for a more robust and internally controlled measurement, minimizing variability from factors such as cell size, instrument fluctuation, or unequal dye loading.[4]

This unique characteristic makes DiOC2(3) an invaluable tool for investigating critical cellular processes, including:

-

Mitochondrial Health and Apoptosis: Assessing changes in mitochondrial membrane potential (ΔΨm), a key indicator of cellular stress and a critical event in the early stages of apoptosis.[4]

-

Bacterial Viability and Antimicrobial Research: Determining the membrane potential of bacteria, which is crucial for their viability and a primary target for many antimicrobial compounds.[2][5][6]

-

Drug Discovery and Toxicology: Screening compounds for their effects on mitochondrial function or bacterial membrane integrity.[2][7]

The Ratiometric Mechanism of Action

The functionality of DiOC2(3) is governed by its positive charge and its photophysical properties. As a cationic molecule, it is actively drawn into and accumulates within compartments that maintain a negative-inside membrane potential, such as the mitochondrial matrix in eukaryotes or the cytoplasm of bacteria.[2][4][8] The extent of this accumulation is directly proportional to the magnitude of the membrane potential.

The ratiometric signaling of DiOC2(3) proceeds as follows:

-

Monomeric State: In cells with low membrane potential (depolarized), the intracellular concentration of DiOC2(3) remains low. In this diluted state, the dye exists as monomers, which, upon excitation (typically at 488 nm), emit a green fluorescence (~530 nm).[2]

-

Aggregate Formation: In healthy, energized cells with a high membrane potential, the strong electrochemical gradient drives significant accumulation of the dye. This high localized concentration forces the dye molecules to stack upon one another, forming structures known as J-aggregates.[2][4]

-

Fluorescence Shift: These J-aggregates possess distinct spectral properties, exhibiting a pronounced shift in their emission to the red spectrum (~650-670 nm).[1][2][9]

Therefore, a shift in the fluorescence ratio—from predominantly green to increasingly red—is a direct indicator of membrane hyperpolarization. Conversely, a loss of red fluorescence in favor of green indicates depolarization.

Caption: DiOC2(3) accumulates based on membrane potential, fluorescing green at low concentrations (monomers) and red at high concentrations (aggregates).

Core Application I: Assessing Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential (ΔΨm) is a hallmark of mitochondrial dysfunction and an early, critical event in the apoptotic cascade. DiOC2(3) provides a sensitive method for detecting these changes in living cells.[4] Because the plasma membrane potential also contributes to dye uptake, it is crucial to use very low dye concentrations (e.g., <100 nM) to ensure the signal is primarily determined by the much larger mitochondrial potential.[4]

Experimental Protocol: Measuring ΔΨm by Flow Cytometry

This protocol provides a validated workflow for assessing changes in ΔΨm in a mammalian cell suspension. The cornerstone of this protocol is the inclusion of a depolarized control, which is essential for correctly setting instrument parameters and validating the assay's responsiveness.

Reagent Preparation

-

DiOC2(3) Stock Solution (1 mM): Dissolve 1 mg of DiOC2(3) (MW: 460.31) in 2.17 mL of high-quality, anhydrous DMSO. Mix thoroughly. Store in small aliquots at -20°C, protected from light.

-

CCCP Stock Solution (10 mM): Prepare a 10 mM stock of Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) in DMSO. Store at -20°C.

-

Analysis Buffer: Use an appropriate warm buffer such as PBS or cell culture medium without phenol red.

Staining Procedure

-

Cell Preparation: Resuspend healthy, viable cells in warm analysis buffer to a final concentration of approximately 1 x 10⁶ cells/mL.

-

Control Setup: Prepare three sample tubes:

-

Unstained Control: 1 mL of cell suspension only. This is for assessing cellular autofluorescence.

-

Positive (Stained) Control: 1 mL of cell suspension. This will represent the healthy, polarized cell population.

-

Depolarized Control: 1 mL of cell suspension. Add CCCP to a final concentration of 5-50 µM. The optimal concentration should be titrated for your specific cell type but 50 µM is a common starting point.[9] Incubate for 5-10 minutes at 37°C before adding the dye.

-

-

Staining: Add DiOC2(3) to the "Positive Control" and "Depolarized Control" tubes to a final concentration of approximately 50 nM.[4][9] Mix gently.

-

Incubation: Incubate all tubes for 15-30 minutes at 37°C, protected from light.[9]

-

Analysis: Analyze the samples immediately on a flow cytometer without a wash step.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adipogen.com [adipogen.com]

- 4. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. DiOC2(3) (this compound) 100 mg | Contact Us | Invitrogen™ [thermofisher.com]

- 6. Invitrogen DiOC2(3) (this compound) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Membrane Potential Sensing using 3,3'-Diethyloxacarbocyanine Iodide (DiOC2(3))

Introduction: The Critical Role of Membrane Potential in Cellular Function

The electrochemical gradient across the plasma and mitochondrial membranes, known as the membrane potential (ΔΨ), is a fundamental parameter in cellular physiology. This potential is not merely a passive byproduct of ion distribution but a tightly regulated and dynamic cellular attribute that governs a multitude of processes. These include ATP synthesis, ion transport, signal transduction, and in the context of drug development, cellular susceptibility to certain therapeutic agents.[1][2] Consequently, the ability to accurately measure and monitor membrane potential is of paramount importance to researchers in diverse fields, from microbiology to oncology. This guide provides a comprehensive overview of the principles and methodologies for measuring membrane potential using the ratiometric fluorescent probe, 3,3'-Diethyloxacarbocyanine iodide (DiOC2(3)).

PART 1: The Core Principle of DiOC2(3) as a Ratiometric Membrane Potential Sensor

DiOC2(3) is a lipophilic, cationic carbocyanine dye that serves as a sensitive indicator of membrane potential in a variety of cell types, including bacteria and eukaryotic cells.[3][4][5] Its utility as a membrane potential probe is rooted in its ability to accumulate within cells in a manner directly proportional to the magnitude of the negative-inside membrane potential.

The Nernstian Distribution and Concentration-Dependent Fluorescence Shift

As a positively charged molecule, DiOC2(3) is electrophoretically drawn into cells with a negative interior, a characteristic of healthy, energized cells. The greater the potential difference across the membrane (i.e., the more hyperpolarized the cell), the more DiOC2(3) will accumulate in the cytoplasm or mitochondrial matrix.[6][7] This accumulation is the cornerstone of its function.

What makes DiOC2(3) particularly powerful is its concentration-dependent fluorescence properties.[6][8]

-

At low intracellular concentrations , characteristic of depolarized or less energized cells, DiOC2(3) exists predominantly in a monomeric form and exhibits green fluorescence .[3][9][10]

-

As the intracellular concentration increases in response to a higher membrane potential, the dye molecules self-associate to form aggregates. This aggregation process leads to a significant shift in the fluorescence emission spectrum, resulting in red fluorescence .[3][7][9][10]

This spectral shift from green to red fluorescence provides the basis for a ratiometric analysis. By calculating the ratio of red to green fluorescence intensity, one can obtain a quantitative measure of membrane potential that is largely independent of factors that can confound single-wavelength measurements, such as cell size, dye loading efficiency, and instrument variability.[11]

Visualizing the Mechanism of DiOC2(3) Action

Caption: Mechanism of DiOC2(3) membrane potential sensing.

PART 2: Practical Application and Experimental Workflow

The successful application of DiOC2(3) for membrane potential measurement hinges on a well-designed experimental protocol and a thorough understanding of the necessary controls.

Key Reagents and Their Roles

-

DiOC2(3): The fluorescent membrane potential indicator. It is typically prepared as a stock solution in dimethyl sulfoxide (DMSO).[3][12]

-

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP): A proton ionophore used as a crucial control. CCCP disrupts the proton gradient across the membrane, leading to rapid depolarization.[6][9][13] Cells treated with CCCP serve as a negative control, exhibiting minimal red fluorescence.

-

Valinomycin: A potassium ionophore that can be used to clamp the membrane potential at known values in the presence of varying extracellular potassium concentrations. This allows for the calibration of the fluorescence ratio to an absolute membrane potential in millivolts (mV).[11]

-

EDTA (for Gram-negative bacteria): Ethylenediaminetetraacetic acid is often used to permeabilize the outer membrane of Gram-negative bacteria, facilitating the entry of DiOC2(3) to the inner membrane where the potential is generated.[6][10]

Experimental Workflow for Flow Cytometry

The following is a generalized protocol for measuring bacterial membrane potential using DiOC2(3) and flow cytometry. This protocol should be optimized for the specific cell type and experimental conditions.

Sources

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. research.chalmers.se [research.chalmers.se]

- 3. biotium.com [biotium.com]

- 4. caymanchem.com [caymanchem.com]

- 5. interchim.fr [interchim.fr]

- 6. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DiOC2(3) iodide [3,3-Diethyloxacarbocyanine iodide] | AAT Bioquest [aatbio.com]

- 13. bio-protocol.org [bio-protocol.org]

A Technical Guide to the Fluorescence Spectrum of 3,3'-Diethyloxacarbocyanine Iodide (DiOC₂(3))

This guide provides an in-depth exploration of the fluorescent properties of 3,3'-Diethyloxacarbocyanine iodide, commonly known as DiOC₂(3). It is intended for researchers, scientists, and professionals in drug development who utilize fluorescence-based assays. This document details the core mechanisms of DiOC₂(3) fluorescence, protocols for its spectral measurement, and its primary applications, with a focus on providing the causal insights behind experimental choices.

Introduction: Understanding DiOC₂(3)

This compound (DiOC₂(3)) is a cationic, lipophilic fluorescent dye belonging to the carbocyanine family.[1][2] Its molecular structure allows it to readily insert into lipid bilayers, making it an invaluable tool for studying cellular and mitochondrial membranes.[2][3] The defining characteristic of DiOC₂(3) is its environment-sensitive fluorescence, which is relatively weak in aqueous solutions but significantly enhanced upon incorporation into hydrophobic environments like cell membranes.[1] This property, combined with its cationic nature, is the foundation of its most widespread application: the measurement of membrane potential.[4][5]

The core utility of DiOC₂(3) stems from a phenomenon known as potential-dependent aggregation. The dye exists as a monomer at low concentrations, emitting green fluorescence. However, as it accumulates within cells that have a significant negative membrane potential (i.e., are hyperpolarized), the intracellular concentration increases, leading to the formation of "J-aggregates."[4][6] This self-association causes a dramatic shift in the fluorescence emission to the red spectrum.[6][7] This spectral shift from green to red provides a ratiometric readout of membrane potential, which is a more robust and reliable measurement than simple intensity changes.[8][9]

Core Photophysical Properties and Spectral Characteristics

The fluorescence of DiOC₂(3) is not static; it is highly dependent on its local environment, concentration, and binding state. Understanding these properties is critical for designing and interpreting experiments accurately.

Spectral Profile

In its monomeric form, typically observed in dilute solutions or in cells with depolarized membranes, DiOC₂(3) exhibits a distinct green fluorescence. When it aggregates in hyperpolarized cells or mitochondria, a second emission peak appears at a longer wavelength in the red region of the spectrum.[7][8]

| Parameter | Value | Condition/Solvent | Citation |

| Excitation Maximum (Monomer) | ~482 nm | Methanol (MeOH) | [7] |

| Emission Maximum (Monomer) | ~497 nm | Methanol (MeOH) | [7] |

| Excitation (for Ratiometric Use) | 488 nm | Cellular Assays | [8] |

| Emission (Monomer - Green) | ~530 nm | Cellular Assays | [8][10] |

| Emission (Aggregate - Red) | >600 nm | Cellular Assays | [8] |

| Quantum Yield (Φ) | 0.04 | Methanol (MeOH) | [11] |

| Molar Absorptivity (ε) | High (Characteristic of cyanine dyes) | Varies with solvent | [1] |

Causality Insight: The low quantum yield in methanol indicates that even in a favorable solvent, the monomer is not an exceptionally bright fluorophore.[11] Its power lies in the dramatic spectral shift upon aggregation, which provides a high signal-to-noise ratio for ratiometric measurements. The choice of a common 488 nm laser line for excitation in cellular assays is a practical one, as it efficiently excites the monomeric form, which is the necessary precursor to both green and red emission.[8]

The Mechanism of Potential-Dependent Aggregation

The ratiometric capability of DiOC₂(3) is entirely dependent on the electrochemical potential across a membrane, known as the membrane potential.

// Nodes for fluorescence "Green_Fluorescence" [label="Green Emission\n(~530 nm)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Red_Fluorescence" [label="Red Emission\n(>600 nm)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Excitation" [label="Excitation\n(~488 nm)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Relationships "DiOC2_3_mono_ext" -> "DiOC2_3_mono_int" [label="Driven by Negative\nMembrane Potential"]; "DiOC2_3_mono_int" -> "DiOC2_3_agg" [label="Concentration\nIncreases"]; "Excitation" -> "DiOC2_3_mono_int" [label="Absorbs Light"]; "Excitation" -> "DiOC2_3_agg" [label="Absorbs Light"]; "DiOC2_3_mono_int" -> "Green_Fluorescence" [label="Emits"]; "DiOC2_3_agg" -> "Red_Fluorescence" [label="Emits"]; } } Caption: Mechanism of DiOC₂(3) potential-dependent fluorescence.

-

Electrochemical Gradient: DiOC₂(3) is a positively charged cation.[4] Healthy cells, particularly bacteria and mitochondria, maintain a negative potential across their inner membranes.[8] This electrochemical gradient drives the accumulation of the positively charged DiOC₂(3) inside the cell.[4][6]

-

Concentration and Aggregation: As more dye is driven into the cell, its intracellular concentration rises. Above a critical concentration, the dye molecules self-associate into structures known as J-aggregates.[6]

-

Fluorescence Shift: These aggregates have different photophysical properties from the monomers.[7] While monomers emit green light, the J-aggregates undergo a significant red-shift in their emission spectrum, producing red fluorescence.[7][8]

-

Ratiometric Measurement: The ratio of red-to-green fluorescence intensity is therefore directly proportional to the degree of dye aggregation, which in turn is a function of the membrane potential.[8][9] A higher red/green ratio signifies a more hyperpolarized membrane.

Experimental Protocol: Measuring the Fluorescence Spectrum

This section provides a generalized, self-validating protocol for characterizing the fluorescence spectrum of DiOC₂(3) using a standard spectrofluorometer.

Materials

-

DiOC₂(3) powder (store at 4°C, protected from light)[7]

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Solvents for analysis (e.g., Phosphate-Buffered Saline (PBS) for aqueous environment, Ethanol or Methanol for monomeric characterization)

-

Quartz cuvettes

-

Spectrofluorometer

Protocol Steps

-

Stock Solution Preparation:

-

Action: Prepare a concentrated stock solution of DiOC₂(3) (e.g., 1-5 mM) in high-quality, anhydrous DMSO.

-

Causality: DiOC₂(3) is poorly soluble in aqueous buffers but dissolves well in organic solvents like DMSO.[10] A concentrated stock allows for easy dilution into final experimental media without introducing a high percentage of organic solvent, which could disrupt cellular membranes or alter dye properties.

-

-

Working Solution Preparation:

-

Action: Dilute the stock solution into the solvent of choice (e.g., PBS, ethanol) to a final concentration appropriate for fluorescence measurement (typically in the low micromolar range, e.g., 1 µM).

-

Causality: Concentrations must be kept low enough to avoid aggregation artifacts in the bulk solution, ensuring you are measuring the true monomeric spectrum. This step is also crucial for preventing inner filter effects, where excessive dye concentration absorbs the emitted light, distorting the spectral shape and intensity.

-

-

Instrument Configuration and Blanking:

-

Action: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation and emission slit widths (e.g., 5 nm). Fill a cuvette with the solvent alone and place it in the sample holder. Perform a blank scan across the desired wavelength range to measure the background signal from the solvent and cuvette.

-

Causality: Blank subtraction is a self-validating step. It ensures that the final spectrum is solely from the fluorophore and not from Raman scattering of the solvent or autofluorescence from impurities.

-

-

Measuring the Emission Spectrum:

-

Action: Replace the blank cuvette with the sample cuvette containing the DiOC₂(3) working solution. Set a fixed excitation wavelength (e.g., 480 nm). Scan the emission monochromator across a range (e.g., 490 nm to 700 nm).

-

Causality: This scan identifies the wavelength of maximum fluorescence emission (λₑₘ). By exciting at a single wavelength, you map out the energy distribution of the emitted photons.

-

-

Measuring the Excitation Spectrum:

-

Action: Set the emission monochromator to the peak emission wavelength (λₑₘ) determined in the previous step. Scan the excitation monochromator across a range (e.g., 400 nm to 500 nm).

-

Causality: This scan identifies the most efficient wavelength for excitation (λₑₓ). The resulting spectrum should ideally mirror the absorbance spectrum of the dye, confirming the purity of the sample and the identity of the fluorescing species.

-

Key Applications and Methodological Considerations

The unique spectral properties of DiOC₂(3) make it a powerful tool, primarily for assessing bacterial viability and mitochondrial function.

Bacterial Viability and Membrane Potential

DiOC₂(3) is extensively used to differentiate between live and dead bacteria.[4][5]

-

Principle: Healthy bacteria maintain a strong, negative membrane potential. This drives the accumulation of DiOC₂(3) and the formation of red-fluorescent J-aggregates. Conversely, dead or membrane-compromised bacteria lose this potential, cannot accumulate the dye, and thus only exhibit weak green fluorescence from the monomers staining the remaining membrane remnants.[4][7]

-

Methodology: This is typically performed using flow cytometry.[8] Bacteria are incubated with DiOC₂(3) (e.g., 30 µM), and fluorescence is measured in two channels: green (e.g., 530 nm) and red (e.g., >600 nm), using 488 nm excitation.[8][9] The ratio of red to green fluorescence provides a robust, size-independent measure of membrane potential.[8]

-

Self-Validation: A critical control is the use of a protonophore like Carbonyl cyanide 3-chlorophenylhydrazone (CCCP).[4][11] CCCP is an uncoupling agent that collapses the proton gradient across the membrane, dissipating the membrane potential. A CCCP-treated sample should show a dramatic reduction in the red/green fluorescence ratio, confirming that the signal is indeed potential-dependent.

Mitochondrial Membrane Potential in Eukaryotic Cells

In eukaryotic cells, the primary driver of membrane potential is the mitochondria. DiOC₂(3) can be used to assess mitochondrial health, often in the context of apoptosis research.[3][9]

-

Principle: Healthy, energized mitochondria have a highly negative membrane potential. They will readily accumulate DiOC₂(3), leading to red aggregate fluorescence. During early apoptosis, one of the key events is the dissipation of the mitochondrial membrane potential. This leads to a loss of red fluorescence and a relative increase in green monomer fluorescence.[9]

-

Methodological Insight: The concentration of DiOC₂(3) is critical. At very low concentrations (<100 nM), the dye preferentially accumulates in the mitochondria due to their strong potential.[9] At higher concentrations, it can begin to stain other membranes like the endoplasmic reticulum, leading to non-specific signals.[3] Therefore, careful titration of the dye is necessary for each cell type to ensure mitochondrial specificity.

Conclusion

This compound is a versatile and powerful fluorescent probe whose utility is rooted in its unique concentration-dependent spectral shift. By understanding the causal link between membrane potential, dye accumulation, and the transition from green-emitting monomers to red-emitting J-aggregates, researchers can design robust and self-validating assays. Proper execution of protocols, including careful concentration control and the use of chemical uncouplers like CCCP as controls, ensures the accurate and reliable measurement of membrane potential in both prokaryotic and eukaryotic systems.

References

-

Interchim. (n.d.). DiO dyes. Retrieved from Interchim. [Link]

-

Hudson, M. A., et al. (2020). Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. Applied and Environmental Microbiology, 86(17), e00895-20. [Link]

-

Novo, D., Perlmutter, N. G., Hunt, R. H., & Shapiro, H. M. (1999). Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique. Cytometry, 35(1), 55–63. [Link]

-

ResearchGate. (2024). Can I use DiOC2(3) without flow cytrometry?. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2023). DiOC2(3)-loaded E. coli exhibits increased depolarization in response.... Retrieved from ResearchGate. [Link]

Sources

- 1. DiOC2(3) iodide [3,3-Diethyloxacarbocyanine iodide] | AAT Bioquest [aatbio.com]

- 2. chemimpex.com [chemimpex.com]

- 3. interchim.fr [interchim.fr]

- 4. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DiOC2(3) (this compound) 100 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. biotium.com [biotium.com]

- 8. Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - UK [thermofisher.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to 3,3'-Diethyloxacarbocyanine Iodide (DiOC2(3)): Absorption, Emission, and Application as a Potentiometric Probe

This guide provides a comprehensive technical overview of the spectral properties of the fluorescent dye 3,3'-Diethyloxacarbocyanine iodide, commonly known as DiOC₂(3). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its use as a sensitive probe for measuring membrane potential in various biological systems. We will explore the photophysical characteristics of DiOC₂(3), the influence of its environment on its spectral behavior, and detailed protocols for its practical application.

Introduction to this compound (DiOC₂(3))

This compound is a cationic, lipophilic cyanine dye renowned for its utility in monitoring the membrane potential of cells, particularly in bacteria and mitochondria.[1][2] Its ability to report on the electrical potential across a membrane is rooted in its unique concentration-dependent fluorescence properties. As a positively charged molecule, DiOC₂(3) accumulates in cells with a negative inside membrane potential, a characteristic of healthy, respiring cells.[3] This accumulation leads to a remarkable shift in its fluorescence emission, providing a robust method for ratiometric analysis of cellular bioenergetic states.[4]

The core principle of its application lies in the equilibrium between its monomeric and aggregated forms. In dilute solutions or within the cytoplasm of depolarized cells, DiOC₂(3) exists predominantly as monomers, which exhibit green fluorescence.[5] However, as the dye accumulates in response to a high membrane potential, it forms aggregates, often referred to as J-aggregates, which display a distinct red-shifted fluorescence.[1][5] This spectral shift is the cornerstone of its use as a ratiometric probe, allowing for a quantitative assessment of membrane potential that is largely independent of cell size and dye concentration.[4]

Spectral Properties of DiOC₂(3): A Quantitative Overview

The absorption and emission maxima of DiOC₂(3) are highly sensitive to its environment, particularly the polarity of the solvent and its state of aggregation. Understanding these spectral characteristics is paramount for the accurate design and interpretation of experiments.

Influence of Solvent Polarity

In its monomeric form, the spectral properties of DiOC₂(3) are influenced by the surrounding solvent. Generally, in polar solvents, the excited state of the dye is stabilized, which can lead to a bathochromic (red) shift in the absorption and emission spectra.[6]

| Solvent | Absorption Maximum (λ_abs) | Emission Maximum (λ_em) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) |

| Methanol | 482 nm[1] | 497 nm[1] | 0.05[7] | 149,000 cm⁻¹M⁻¹[7] |

| Ethanol | 485 nm[7] | - | - | 149,000 cm⁻¹M⁻¹[7] |

| Water | 478 nm[1] | 496 nm[1] | - | - |

| DMSO | Soluble[1] | - | - | - |

| DMF | Soluble[1] | - | - | - |

| Acetonitrile | Slightly Soluble[8] | - | - | - |

Table 1: Spectral Properties of Monomeric DiOC₂(3) in Various Solvents. This table summarizes the key spectral parameters of DiOC₂(3) in its monomeric state in different solvents. Data is compiled from various sources to provide a comparative overview.[1][7][8]

Concentration-Dependent Aggregation and Spectral Shift

The hallmark of DiOC₂(3) as a membrane potential probe is its aggregation-induced shift in fluorescence.

-

Monomeric State (Low Concentration/Depolarized Cells): At low concentrations, DiOC₂(3) exhibits green fluorescence with an emission maximum around 530 nm when excited at approximately 488 nm.[4]

-

Aggregated State (High Concentration/Polarized Cells): In response to a high negative membrane potential, the intracellular concentration of DiOC₂(3) increases, leading to the formation of J-aggregates. This aggregation results in a significant red shift in the emission spectrum, with a new peak appearing in the range of 600 nm to 670 nm.[4][8]

This dual-emission property allows for a ratiometric measurement, typically by calculating the ratio of red to green fluorescence intensity. An increase in this ratio signifies an increase in membrane potential (hyperpolarization).[4]

Mechanism of Action: From Monomers to J-Aggregates

The functionality of DiOC₂(3) as a potentiometric probe is underpinned by the principles of Nernstian distribution and concentration-dependent photophysics.

Figure 1: Mechanism of DiOC₂(3) as a Membrane Potential Probe. This diagram illustrates the process by which DiOC₂(3) monomers enter the cell in response to a negative membrane potential, accumulate, and form J-aggregates, leading to a shift in fluorescence from green to red.

The initial driving force for the uptake of the cationic DiOC₂(3) dye is the negative electrical potential across the plasma membrane of a viable cell. According to the Nernst equation, the equilibrium concentration of a charged molecule across a membrane is dependent on the membrane potential. For a monovalent cation like DiOC₂(3), a negative internal potential leads to its accumulation inside the cell.

Once inside the cell, if the membrane potential is sufficiently high, the intracellular concentration of DiOC₂(3) surpasses a critical threshold, leading to the formation of non-covalent aggregates known as J-aggregates. These aggregates are characterized by a unique excitonic coupling between the dye molecules, resulting in a sharp, red-shifted absorption and emission band compared to the monomer.[1] This phenomenon is the basis for the ratiometric detection of membrane potential changes.

Experimental Protocols: A Practical Guide

The successful application of DiOC₂(3) requires careful attention to experimental details. Below are protocols for two common applications: fluorescence spectroscopy and flow cytometry.

Measurement of DiOC₂(3) Fluorescence Spectra

This protocol outlines the steps for acquiring the fluorescence emission spectra of DiOC₂(3) to observe the monomer and aggregate fluorescence.

Materials:

-

DiOC₂(3) stock solution (e.g., 1 mM in DMSO)

-

Buffer of choice (e.g., Phosphate-Buffered Saline - PBS)

-

Suspension of cells (e.g., bacteria or isolated mitochondria)

-

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) stock solution (e.g., 10 mM in DMSO) - a proton ionophore used as a depolarizing agent.[1]

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Prepare a cell suspension at the desired concentration in the chosen buffer.

-

Create two sets of samples: one for the polarized state and one for the depolarized control.

-

To the control sample, add CCCP to a final concentration of 5-10 µM to dissipate the membrane potential.[1] Incubate for 5-10 minutes.

-

-

Dye Loading:

-

Add DiOC₂(3) to both sets of samples to a final concentration typically ranging from 5 to 30 µM for bacteria and lower concentrations (e.g., 50-100 nM) for mammalian cells.[9][10]

-

Incubate the samples in the dark at room temperature or 37°C for 15-30 minutes to allow for dye uptake and equilibration.[10]

-

-

Spectrofluorometry:

-

Set the excitation wavelength of the fluorometer to approximately 480 nm.

-

Record the emission spectrum from 500 nm to 700 nm for both the polarized and depolarized samples.

-

Observe the green emission peak (around 530 nm) in the depolarized sample and the appearance of a red-shifted peak (around 620-670 nm) in the polarized sample.

-

Sources

- 1. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. biotium.com [biotium.com]

- 3. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [escholarshare.drake.edu]

- 7. PhotochemCAD | this compound [photochemcad.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Frontiers | Flow cytometric evaluation of physico-chemical impact on Gram-positive and Gram-negative bacteria [frontiersin.org]

An In-Depth Technical Guide to the Photophysical Properties of Oxacarbocyanine Dyes

Introduction: Illuminating Cellular Landscapes with Oxacarbocyanine Dyes

Oxacarbocyanine dyes represent a versatile class of fluorescent probes indispensable in modern biological and biomedical research. Characterized by a core structure comprising two benzoxazole rings linked by a polymethine chain, these cationic dyes exhibit remarkable sensitivity to their environment, making them powerful tools for investigating cellular structure and function. Their lipophilic nature facilitates their interaction with and accumulation in cellular membranes, a property that has been extensively exploited for various applications, most notably the measurement of mitochondrial membrane potential (ΔΨm), a critical indicator of cell health and function.[1][2]

This technical guide provides a comprehensive exploration of the core photophysical properties of oxacarbocyanine dyes. We will delve into the fundamental principles governing their absorption and fluorescence characteristics, explore the intricate relationship between their molecular structure and photophysical behavior, and present detailed, field-proven protocols for their application in key experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on the effective utilization of these powerful fluorescent tools.

Core Photophysical Properties: A Quantitative Overview

The utility of a fluorescent dye is fundamentally dictated by its photophysical properties. These parameters determine its brightness, spectral characteristics, and sensitivity to environmental changes. The following section details the key photophysical properties of common oxacarbocyanine dyes.

Absorption and Emission Spectra

Oxacarbocyanine dyes typically exhibit strong absorption in the blue-green region of the visible spectrum and emit in the green-yellow region. The precise wavelengths of maximum absorption (λ_abs_) and emission (λ_em_) are influenced by the length of the polymethine chain and the nature of the substituents on the benzoxazole rings.

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. A high extinction coefficient is desirable for a fluorescent probe as it contributes to its overall brightness.

Fluorescence Quantum Yield (Φ_F_)

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process. The quantum yield of oxacarbocyanine dyes is highly dependent on the solvent environment, often increasing in more viscous or structured environments where non-radiative decay pathways, such as photoisomerization, are hindered.[3]

Fluorescence Lifetime (τ_F_)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is also sensitive to the dye's environment and can be used to probe molecular interactions.

Jablonski Diagram: Visualizing the Photophysical Processes

The photophysical processes of light absorption, fluorescence, and competing non-radiative decay pathways can be visualized using a Jablonski diagram.

Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Quantitative Data Summary

The following table summarizes the key photophysical properties of several commonly used oxacarbocyanine dyes.

| Dye | λ_abs_ (nm) | ε (M⁻¹cm⁻¹) | λ_em_ (nm) | Φ_F_ | τ_F_ (ns) | Solvent/Environment | Reference(s) |

| DiOC₂(3) | 482 | 165,000 | 497 | 0.04 | - | Methanol | [4] |

| 485 | 149,000 | - | 0.05 | - | Ethanol | [5] | |

| DiOC₃(3) | 484 | - | 500 | - | - | - | [6] |

| DiOC₆(3) | 484 | 150,000 | 501 | - | - | Methanol | [2][4] |

Note: Photophysical properties can vary depending on the specific experimental conditions.

Structure-Property Relationships: The Molecular Basis of Function

The photophysical properties of oxacarbocyanine dyes are intrinsically linked to their molecular structure. Understanding these relationships is crucial for selecting the appropriate dye for a specific application and for the rational design of new and improved probes.

Influence of the Polymethine Chain

The length of the polymethine chain connecting the two benzoxazole rings is a primary determinant of the absorption and emission wavelengths. Extending the conjugated system by increasing the number of methine groups results in a bathochromic (red) shift in both the absorption and emission spectra. This is a classic example of the "particle in a box" model in quantum mechanics, where a larger conjugated system leads to smaller energy gaps between electronic states.

Role of N-Alkyl Substituents

The length of the N-alkyl chains on the benzoxazole rings significantly influences the lipophilicity of the dye. Longer alkyl chains, as seen in DiOC₆(3) compared to DiOC₂(3), increase the dye's affinity for lipid membranes, which is a critical factor for its use as a membrane potential probe. While the alkyl chain length does not substantially influence the primary photophysical parameters in homogeneous solutions, it can affect photoisomerization rates and, consequently, fluorescence quantum yields in constrained environments like lipid bilayers.[1]

Impact of the Heterocyclic Nucleus

The nature of the heterocyclic nucleus (in this case, benzoxazole) also plays a role. The oxygen atom in the oxacarbocyanine structure influences the electron density distribution within the chromophore, affecting the energy levels and thus the spectral properties.